molecular formula C12H13NO B13798502 Acetamide,N-1,2-butadienyl-N-phenyl-

Acetamide,N-1,2-butadienyl-N-phenyl-

Cat. No.: B13798502
M. Wt: 187.24 g/mol
InChI Key: AHCJZHGVJBCJJR-UHFFFAOYSA-N
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Description

Acetamide, N-1,2-butadienyl-N-phenyl- is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide where the hydrogen atoms are replaced by a 1,2-butadienyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1,2-butadienyl-N-phenyl- typically involves the reaction of acetamide with 1,2-butadiene and phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-1,2-butadienyl-N-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-1,2-butadienyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-1,2-butadienyl-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-1,2-butadienyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(1,1’-biphenyl)-2-yl-: Similar in structure but with a biphenyl group instead of a butadienyl group.

    Acetanilide: A simpler derivative with only a phenyl group attached to the acetamide.

Uniqueness

Acetamide, N-1,2-butadienyl-N-phenyl- is unique due to the presence of both a butadienyl and a phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-10H,1-2H3

InChI Key

AHCJZHGVJBCJJR-UHFFFAOYSA-N

Canonical SMILES

CC=C=CN(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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